molecular formula C9H10O3S B3372898 2-(4-Methanesulfonylphenyl)oxirane CAS No. 93114-06-8

2-(4-Methanesulfonylphenyl)oxirane

Cat. No.: B3372898
CAS No.: 93114-06-8
M. Wt: 198.24 g/mol
InChI Key: MGRQDNBYYRNGDK-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)oxirane is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)oxirane typically involves the reaction of 4-methanesulfonylphenylacetic acid with a suitable epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-(4-Methanesulfonylphenyl)oxirane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)oxirane involves its reactivity towards nucleophiles due to the strained oxirane ring. The methanesulfonyl group can influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methanesulfonylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an oxirane ring.

    2-(4-Methanesulfonylphenyl)acetaldehyde: Contains an aldehyde group instead of an oxirane ring.

    2-(4-Methanesulfonylphenyl)acetic acid: Features a carboxylic acid group instead of an oxirane ring.

Uniqueness

2-(4-Methanesulfonylphenyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRQDNBYYRNGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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